3-Aminocyclopentanone: A Technical Guide to its Chemical Properties and Structure
3-Aminocyclopentanone: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclopentanone is a cyclic β-amino ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and carbocyclic nucleosides. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 3-aminocyclopentanone, with a focus on data relevant to researchers in drug discovery and development.
Chemical Properties and Structure
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-aminocyclopentanone. It is important to note that most of the available data is computed rather than experimentally determined.
| Property | Value | Source |
| IUPAC Name | 3-aminocyclopentan-1-one | PubChem[1] |
| CAS Number | 1228748-71-7 | PubChem[1] |
| Molecular Formula | C₅H₉NO | PubChem[1] |
| Molecular Weight | 99.13 g/mol | PubChem[1] |
| Exact Mass | 99.068413911 Da | PubChem[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |
| Rotatable Bond Count | 0 | Guidechem[2] |
| XLogP3 | -0.8 | PubChem[1] |
| Appearance | Generally appears as a colorless liquid or solid | EvitaChem[3] |
| Solubility | Soluble in polar solvents such as water and alcohols | EvitaChem[3] |
Note: Experimental data for properties such as melting point and boiling point are not available in the reviewed literature. For comparison, the parent compound, cyclopentanone, has a melting point of -58.2 °C and a boiling point of 130.6 °C[4].
Structural Information
3-Aminocyclopentanone consists of a five-membered carbon ring containing a ketone functional group and an amine substituent at the C3 position. The presence of a stereocenter at C3 means that 3-aminocyclopentanone can exist as a racemic mixture of two enantiomers: (R)-3-aminocyclopentanone and (S)-3-aminocyclopentanone. The specific stereochemistry is crucial in the synthesis of chiral pharmaceuticals.
Reactivity and Synthetic Applications
The reactivity of 3-aminocyclopentanone is dominated by its two functional groups:
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Carbonyl Group: The ketone can undergo nucleophilic addition and reduction reactions. A key transformation is the reduction to form 3-aminocyclopentanol (B77102), a precursor to various biologically active molecules.[5] This reduction can be achieved using hydride reagents like sodium borohydride (B1222165).[6]
-
Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of imines (Schiff bases) with aldehydes and ketones.[5]
Due to its reactivity, 3-aminocyclopentanone is often handled as its more stable hydrochloride salt or with the amino group protected, for example, as a Boc-carbamate.
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of 3-aminocyclopentanone are scarce in the literature. However, methods for the synthesis of its derivatives are well-documented. The following protocols provide insight into the handling and reactivity of the 3-aminocyclopentanone scaffold.
Synthesis of Racemic cis-3-Aminocyclopentanol via Reduction
This protocol outlines the reduction of a 3-aminocyclopentanone precursor to the corresponding alcohol.
Materials: [6]
-
3-Aminocyclopentanone (or a protected derivative)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Water
Procedure: [6]
-
Dissolve the 3-aminocyclopentanone precursor in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
The combined organic layers can then be dried and concentrated to yield the product.
Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
This multi-step synthesis illustrates the generation and use of a 3-aminocyclopentanone precursor in the synthesis of a specific stereoisomer of 3-aminocyclopentanol hydrochloride, a valuable pharmaceutical intermediate.[7][8][9]
Step 1: Hetero-Diels-Alder Reaction [8]
-
tert-Butyl hydroxylamine (B1172632) carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.
Step 2: Reduction of the N-O Bond [8]
-
The resulting bicyclic intermediate is treated with zinc powder in acetic acid to selectively reduce the nitrogen-oxygen bond.
Step 3: Chiral Separation [8]
-
The racemic mixture is resolved using a lipase-catalyzed reaction.
Step 4: Double Bond Reduction [8]
-
The double bond in the cyclopentene (B43876) ring is reduced via catalytic hydrogenation.
Step 5: Deprotection and Salt Formation [7][9]
-
The protecting group is removed under acidic conditions, and the hydrochloride salt is formed.
Spectroscopic Data
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 3-aminocyclopentanone itself. However, derivatives of the aminocyclopentanol scaffold, which can be synthesized from 3-aminocyclopentanone precursors, have shown notable biological effects. For instance, certain carbocyclic nucleosides derived from chiral aminocyclopentanols have demonstrated significant antiviral activity against viruses such as orthopoxviruses and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[6] This suggests that 3-aminocyclopentanone is a valuable starting material for the synthesis of potentially therapeutic agents.
Conclusion
3-Aminocyclopentanone is a foundational building block in organic synthesis, particularly for the construction of chiral cyclopentane-containing molecules. While its own physical and biological properties are not extensively documented, its utility as a synthetic intermediate is evident from the numerous synthetic routes that employ its derivatives to create complex and biologically active compounds. Further research into the direct biological effects of 3-aminocyclopentanone and the development of efficient, scalable syntheses will be beneficial for the fields of medicinal chemistry and drug development.
References
- 1. 3-Aminocyclopentanone | C5H9NO | CID 54023725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Buy 3-Aminocyclopentanone (EVT-3360583) | 1228748-71-7 [evitachem.com]
- 4. Cyclopentanone - Wikipedia [en.wikipedia.org]
- 5. 3-Aminocyclopentanone | 1228748-71-7 | Benchchem [benchchem.com]
- 6. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 7. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 8. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
